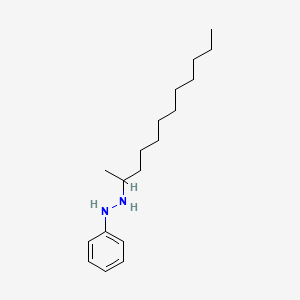
1-(Dodecan-2-YL)-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecan-2-YL)-2-phenylhydrazine is an organic compound that features a hydrazine functional group attached to a phenyl ring and a dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dodecan-2-YL)-2-phenylhydrazine typically involves the reaction of dodecan-2-one with phenylhydrazine under acidic or basic conditions. The reaction can be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Dodecan-2-YL)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Azobenzene derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(Dodecan-2-YL)-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dodecan-2-YL)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The phenyl ring and dodecane chain contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(Dodecan-2-YL)-2-phenylhydrazine: Unique due to its specific hydrazine and dodecane structure.
2-Trifluoroacetoxydodecane: Similar in having a dodecane chain but differs in functional groups.
Sodium 4-(2-dodecanyl)benzenesulfonate: Contains a dodecane chain but has a sulfonate group instead of a hydrazine group.
Uniqueness
This compound is unique due to its combination of a hydrazine group with a long dodecane chain and a phenyl ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
163970-21-6 |
|---|---|
Molecular Formula |
C18H32N2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-dodecan-2-yl-2-phenylhydrazine |
InChI |
InChI=1S/C18H32N2/c1-3-4-5-6-7-8-9-11-14-17(2)19-20-18-15-12-10-13-16-18/h10,12-13,15-17,19-20H,3-9,11,14H2,1-2H3 |
InChI Key |
WNMONLXKNVBGLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


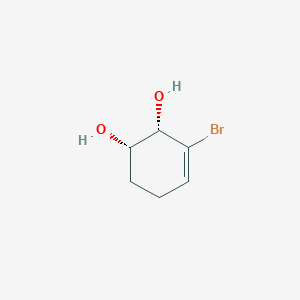

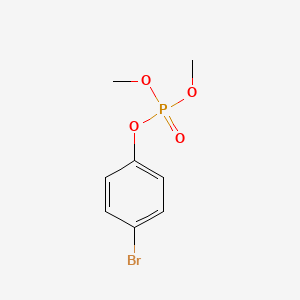
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
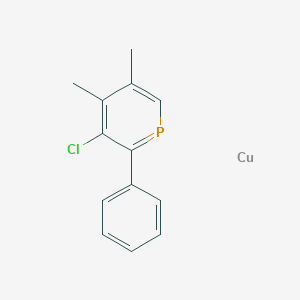
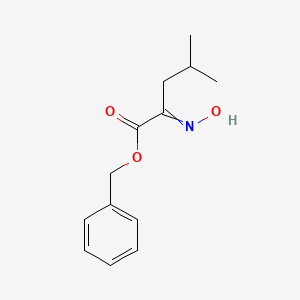
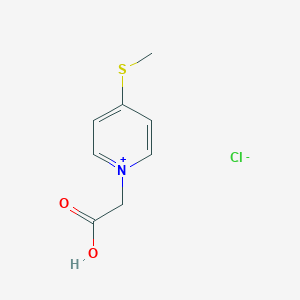
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
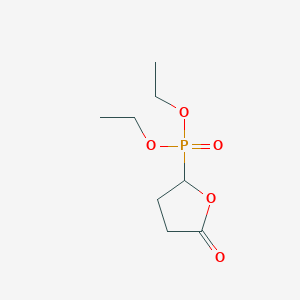
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
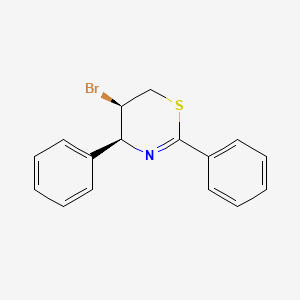
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
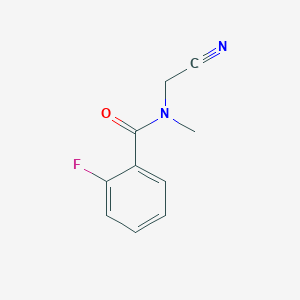
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
